1-Isopropil-3-fenilurea

Descripción general

Descripción

1-Isopropyl-3-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Isopropyl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Isopropyl-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicida Agrícola

La 1-Isopropil-3-fenilurea está estructuralmente relacionada con los herbicidas de fenilurea, que se utilizan ampliamente para el control de malezas en varios cultivos. Su aplicación en la agricultura podría explorarse para el control de malezas preemergentes o postemergentes, particularmente en la producción de algodón, frutas y cereales .

Estudios de Impacto Ambiental

Debido a su similitud con otros herbicidas de fenilurea, la this compound podría utilizarse en estudios ambientales para comprender las vías de degradación y el impacto de estos compuestos en la calidad del agua subterránea y del suelo .

Investigación de la Degradación Microbiana

La investigación sobre la degradación microbiana de los herbicidas de fenilurea puede ampliarse para incluir la this compound. Esto implicaría estudiar los microorganismos que metabolizan este compuesto y las condiciones que afectan su degradación en el suelo .

Análisis de la Solubilidad en Agua y la Movilidad en el Suelo

Las características de alta solubilidad en agua y baja sorción en el suelo del compuesto lo convierten en un tema interesante para estudios sobre la movilidad de los productos químicos en el suelo y su potencial para contaminar las fuentes de agua .

Desarrollo de Métodos Analíticos

El desarrollo de métodos analíticos para detectar la this compound en muestras ambientales es crucial. Esto puede ayudar a controlar su presencia y concentración en los campos agrícolas después de la aplicación .

Síntesis y Exploración de Propiedades Químicas

Estudios Comparativos con Compuestos Relacionados

Se pueden realizar estudios comparativos para evaluar la eficacia y el perfil de seguridad de la this compound frente a otros herbicidas de fenilurea. Esto puede ayudar a identificar sus ventajas o desventajas en las aplicaciones prácticas .

Posible Uso en Ambientes No Agrícolas

Investigar el uso de la this compound en entornos no agrícolas, como el control de malezas urbanas o como un alguicida en pinturas antifouling, podría ser otra área de aplicación, teniendo en cuenta los usos de compuestos relacionados .

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and as such, its specific targets within biological systems are still under investigation.

Mode of Action

It is known that n-substituted ureas, which include 1-isopropyl-3-phenylurea, are synthesized through the nucleophilic addition of amines to potassium isocyanate . This reaction involves the formation of a reactive isocyanic acid, followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .

Actividad Biológica

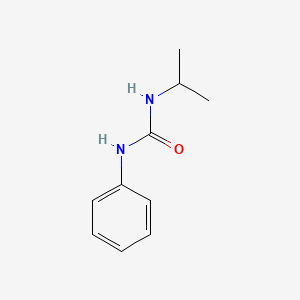

1-Isopropyl-3-phenylurea (IPPU) is a member of the urea class of organic compounds, characterized by its unique molecular structure comprising an isopropyl group and a phenyl group attached to a urea backbone. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science, due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 1-Isopropyl-3-phenylurea is . Its structure can be represented as follows:

This arrangement imparts distinctive properties that contribute to its biological activity, making it a subject of interest for researchers.

Biological Activity Overview

1-Isopropyl-3-phenylurea exhibits several biological activities, primarily in the context of herbicide degradation and potential pharmaceutical applications. The following sections summarize key findings from recent studies.

Herbicidal Activity and Degradation

- Microbial Degradation : IPPU has been studied for its degradation by various microbial strains in soil environments. Research indicates that certain bacteria can effectively degrade phenylurea herbicides, including IPPU. For example, Ochrobactrum anthropi CD3 demonstrated the ability to degrade herbicides like diuron and linuron, with implications for bioremediation strategies in contaminated soils .

- Environmental Impact : Studies have shown substantial spatial variability in the degradation rates of phenylurea herbicides, suggesting that microbial community composition significantly influences the breakdown of these compounds in agricultural soils .

Pharmaceutical Potential

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Microbial Degradation : In a study examining the degradation of isoproturon (related to IPPU), researchers isolated specific bacterial strains capable of degrading the compound under controlled conditions. The study highlighted the importance of nutrient availability and microbial diversity in enhancing degradation rates .

- Pharmaceutical Applications : A review explored various derivatives of urea compounds, including IPPU, focusing on their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the urea structure could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Future Directions

Research into 1-Isopropyl-3-phenylurea continues to evolve, with a focus on:

- Optimizing Synthesis : Developing more efficient synthesis methods for higher yields and purity.

- Exploring Additional Biological Activities : Investigating other potential therapeutic applications beyond herbicide degradation and anticancer activity.

- Environmental Assessments : Understanding the long-term environmental impacts of IPPU use in agriculture.

Propiedades

IUPAC Name |

1-phenyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBUQXSYGPGEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074744 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-44-4 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.